Cas no 35272-27-6 (Acibenzolar Acid)

Acibenzolar Acid structure
Nome del prodotto:Acibenzolar Acid
Numero CAS:35272-27-6
MF:C7H4N2O2S
MW:180.183859825134
MDL:MFCD18459280
CID:295530
PubChem ID:10921109
Acibenzolar Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3-Benzothiadiazole-7-carboxylicacid
- CGA 210007
- Acibenzolar acid
- 1,2,3-Benzothiadiazole-7-carboxylic acid
- CGA 210 007
- UNII-E29L6QPQ9U
- 7-carboxybenzothiadiazole
- 1,2,3-Benzothiadiazole-7-carboxylic acid; CGA 210007; Acibenzolar acid
- MFCD18459280
- AKOS006372527
- 1,2,3-Benzothiadiazol-7-carbonsaeure
- benzo[d][1,2,3]thiadiazole-7-carboxylicacid
- Acide 1,2,3-benzothiadiazole-7-carboxylique
- benzo-1,2,3-thiadiazole-7-carboxylic acid
- 1,2,3-benzothia-diazole-7-carboxylic acid
- NS00067101
- CHEBI:141405
- benzo[d][1,2,3]thiadiazole-7-carboxylic acid
- EN300-325319
- CGA-210007
- SCHEMBL2455715
- CHEMBL2228257
- benzo-(1,2,3)-thiadiazole-7-carboxylic acid
- 35272-27-6
- Acibenzolar acid, PESTANAL(R), analytical standard
- Acibenzolar acid 100 microg/mL in Acetonitrile
- BENZO(D)(1,2,3)THIADIAZOLE-7-CARBOXYLIC ACID
- E29L6QPQ9U
- COAIOOWBEPAOFY-UHFFFAOYSA-N
- DTXSID40885616
- CGA210007
- G73512
- Acibenzolar Acid
-
- MDL: MFCD18459280
- Inchi: InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11)
- Chiave InChI: COAIOOWBEPAOFY-UHFFFAOYSA-N
- Sorrisi: S1C2C(C(O)=O)=CC=CC=2N=N1
Proprietà calcolate
- Massa esatta: 179.99942
- Massa monoisotopica: 179.99934855g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- XLogP3: 1.4
- Carica superficiale: 0
- Superficie polare topologica: 91.3Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- PSA: 63.08
- Solubilità: Incerto
Acibenzolar Acid Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
Acibenzolar Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-325319-0.1g |
1,2,3-benzothiadiazole-7-carboxylic acid |
35272-27-6 | 95% | 0.1g |
$312.0 | 2023-09-04 | |
Enamine | EN300-325319-0.05g |
1,2,3-benzothiadiazole-7-carboxylic acid |
35272-27-6 | 95% | 0.05g |
$209.0 | 2023-09-04 | |
Enamine | EN300-325319-5.0g |
1,2,3-benzothiadiazole-7-carboxylic acid |
35272-27-6 | 5g |
$2608.0 | 2023-06-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 35371-50MG |
Acibenzolar Acid |
35272-27-6 | 50mg |
¥1926.75 | 2025-01-10 | ||
Enamine | EN300-325319-10.0g |
1,2,3-benzothiadiazole-7-carboxylic acid |
35272-27-6 | 10g |
$3868.0 | 2023-06-06 | ||
1PlusChem | 1P00CI6F-1g |
ACIBENZOLAR ACID |
35272-27-6 | 98% | 1g |
$433.00 | 2024-05-04 | |
Enamine | EN300-325319-10g |
1,2,3-benzothiadiazole-7-carboxylic acid |
35272-27-6 | 95% | 10g |
$3868.0 | 2023-09-04 | |
1PlusChem | 1P00CI6F-10g |
ACIBENZOLAR ACID |
35272-27-6 | 95% | 10g |
$4843.00 | 2023-12-17 | |
1PlusChem | 1P00CI6F-100mg |
ACIBENZOLAR ACID |
35272-27-6 | 98% | 100mg |
$140.00 | 2024-05-04 | |
1PlusChem | 1P00CI6F-2.5g |
ACIBENZOLAR ACID |
35272-27-6 | 95% | 2.5g |
$2241.00 | 2023-12-17 |
Acibenzolar Acid Letteratura correlata
-
1. A new type of plant activator: synthesis of thieno[2,3-d?][1,2,3]thiadiazole-6-carboxylic acid derivatives via Hurd–Mori cyclizationPeter Stanetty,Manfred Kremslehner,Horst V?llenkle J. Chem. Soc. Perkin Trans. 1 1998 853
-
Marta Markiewicz,Piotr Lewandowski,Maciej Spychalski,Rafal Kukawka,Joanna Feder-Kubis,Stephan Beil,Marcin Smiglak,Stefan Stolte Green Chem. 2021 23 5138
-
3. 1,2,3-Benzothiadiazoles. Part V. The rearrangement of diazonium salts derived from 7-aminobenzisothiazolesE. Haddock,P. Kirby,A. W. Johnson J. Chem. Soc. C 1971 3994
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